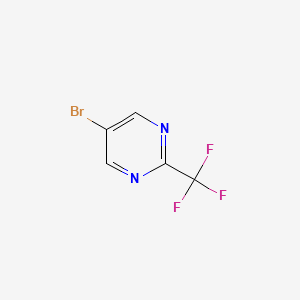

5-Bromo-2-(trifluoromethyl)pyrimidine

Beschreibung

BenchChem offers high-quality 5-Bromo-2-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFDWXWNFKZVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652827 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799557-86-1 | |

| Record name | 5-Bromo-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and common synthetic applications, and outlines its utility in the development of kinase inhibitors and other biologically active molecules. This guide is intended to be a valuable resource for researchers and scientists working in the field of synthetic and medicinal chemistry.

Core Properties of 5-Bromo-2-(trifluoromethyl)pyrimidine

5-Bromo-2-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group and bromine atom provide two reactive sites for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-(trifluoromethyl)pyrimidine is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂BrF₃N₂ | [3] |

| Molecular Weight | 226.98 g/mol | [3] |

| Appearance | White to off-white solid | - |

| Melting Point | 41-45 °C | - |

| Boiling Point | 139.8 °C at 760 mmHg | - |

| Density | 1.81 g/cm³ | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. | - |

| SMILES | C1=C(C=NC(=N1)C(F)(F)F)Br | [3] |

| InChI | InChI=1S/C5H2BrF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H | [3] |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the bromine atom.

Synthesis and Purification

The most common method for the synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine is the electrophilic bromination of 2-(trifluoromethyl)pyrimidine.

Synthesis Experimental Protocol: Bromination of 2-(trifluoromethyl)pyrimidine

This protocol describes a general procedure for the synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine.

Materials:

-

2-(Trifluoromethyl)pyrimidine

-

Bromine (Br₂)

-

Acetic acid (CH₃COOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-(trifluoromethyl)pyrimidine (1.0 eq) in acetic acid.

-

Slowly add bromine (1.1 - 1.5 eq) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.[1][2]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude 5-Bromo-2-(trifluoromethyl)pyrimidine can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as hexanes or a mixture of ethyl acetate and hexanes.

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine.

Chemical Reactivity and Applications in Synthesis

5-Bromo-2-(trifluoromethyl)pyrimidine is a valuable building block due to its two distinct reactive sites. The bromine atom at the C5 position is susceptible to palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group can influence its reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in the synthesis of complex molecules, particularly in drug discovery.

The Suzuki-Miyaura coupling is used to form carbon-carbon bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

-

5-Bromo-2-(trifluoromethyl)pyrimidine

-

Arylboronic acid or ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

-

To a degassed mixture of 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 eq), the boronic acid derivative (1.2 eq), and the base (2.0 eq) in the chosen solvent system, add the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Workflow Diagram: Suzuki-Miyaura Coupling

Caption: Generalized workflow for Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrimidine and a terminal alkyne.

Experimental Protocol: General Sonogashira Coupling

Materials:

-

5-Bromo-2-(trifluoromethyl)pyrimidine

-

Terminal alkyne (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (1-10 mol%)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a solution of 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Quench the reaction with water or saturated ammonium chloride solution and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the residue by column chromatography.

Workflow Diagram: Sonogashira Coupling

Caption: Generalized workflow for Sonogashira coupling.

This reaction is used to form carbon-nitrogen bonds by coupling the pyrimidine with a primary or secondary amine.

Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

-

5-Bromo-2-(trifluoromethyl)pyrimidine

-

Amine (1.1 - 1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

-

Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent, followed by 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 eq) and the amine (1.2 eq).

-

Heat the reaction mixture at 80-110 °C until the starting material is fully consumed.

-

Cool the reaction, filter through a pad of celite, and wash with an organic solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Workflow Diagram: Buchwald-Hartwig Amination

Caption: Generalized workflow for Buchwald-Hartwig amination.

Biological Relevance and Drug Discovery Applications

While 5-Bromo-2-(trifluoromethyl)pyrimidine itself is not known to have significant direct biological activity, it is a crucial intermediate in the synthesis of a wide range of biologically active compounds. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs.

The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The 2-aminopyrimidine scaffold, readily accessible from 5-Bromo-2-(trifluoromethyl)pyrimidine via Buchwald-Hartwig amination, is a core component of many kinase inhibitors. For instance, derivatives of 5-trifluoromethyl-2-aminopyrimidine have been investigated as potent dual inhibitors of FLT3 and CHK1 kinases, which are targets in acute myeloid leukemia.[5]

Other Therapeutic Areas

Derivatives of 5-Bromo-2-(trifluoromethyl)pyrimidine have also been explored for other therapeutic applications, including:

-

Antifungal and Insecticidal Agents: Novel trifluoromethyl pyrimidine derivatives have shown promising antifungal and insecticidal activities.

-

Anticancer Agents: Various compounds synthesized from this starting material have been evaluated for their anticancer properties.[6]

Note on Signaling Pathways: As 5-Bromo-2-(trifluoromethyl)pyrimidine is a synthetic intermediate, there is no direct signaling pathway in which it is involved. The signaling pathways of relevance are those targeted by the final drug molecules synthesized using this building block, such as the FLT3 and CHK1 signaling pathways in the case of the aforementioned kinase inhibitors.

Safety and Handling

5-Bromo-2-(trifluoromethyl)pyrimidine should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

5-Bromo-2-(trifluoromethyl)pyrimidine is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its dual reactivity allows for the straightforward introduction of diverse functionalities through well-established cross-coupling methodologies. The prevalence of the trifluoromethyl-pyrimidine motif in modern medicinal chemistry underscores the importance of this compound as a key starting material for the development of novel therapeutics. This guide provides essential information and protocols to facilitate its use in the research and development of new chemical entities.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 5-Bromo-2-(trifluoromethyl)pyrimidine | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

Synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine from 2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine from 2-(trifluoromethyl)pyrimidine. The pyrimidine core is a crucial scaffold in medicinal chemistry, and the introduction of a bromine atom at the C-5 position, along with a trifluoromethyl group at C-2, offers a versatile intermediate for the development of novel therapeutic agents. This document details a primary synthetic methodology, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Introduction

Halogenated pyrimidines are pivotal building blocks in the synthesis of a diverse range of biologically active molecules.[1] The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of the final compound. 5-bromo-2-(trifluoromethyl)pyrimidine is therefore a valuable intermediate in drug discovery and development.[2] This guide focuses on a direct and efficient method for its preparation from the readily available 2-(trifluoromethyl)pyrimidine.

Synthetic Methodology: Direct Bromination

The primary method for the synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine involves the direct electrophilic bromination of 2-(trifluoromethyl)pyrimidine. The pyrimidine ring is an electron-deficient system, which can make direct electrophilic substitution challenging.[1] However, the reaction can be effectively carried out using molecular bromine in an acidic medium, which facilitates the bromination at the C-5 position, the least electron-deficient site on the ring.[1][3]

Reaction Scheme

Caption: Direct bromination of 2-(trifluoromethyl)pyrimidine.

Experimental Protocol

The following protocol is a general procedure for the synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine:

-

Reaction Setup: In a suitable reaction vessel, dissolve 24 g of 2-(trifluoromethyl)pyrimidine in 200 ml of acetic acid.[2][3][4]

-

Reagent Addition: Slowly add 50 g of bromine dropwise to the solution.[2][3][4]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature overnight with stirring.[2][3][4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.[2][4] Add an appropriate amount of water and ethyl acetate for extraction.[2][4]

-

Extraction: Separate the organic and aqueous phases. Collect the organic phase.[2][4]

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude product.[2][4]

-

Purification: The crude product, 29 g of 5-bromo-2-(trifluoromethyl)pyrimidine, can be further purified if necessary.[2][4]

Data Presentation

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount Used/Obtained | Moles | Yield (%) |

| 2-(Trifluoromethyl)pyrimidine | C₅H₃F₃N₂ | 148.09 | 24 g | 0.162 | - |

| Bromine | Br₂ | 159.81 | 50 g | 0.313 | - |

| 5-Bromo-2-(trifluoromethyl)pyrimidine | C₅H₂BrF₃N₂ | 226.98 | 29 g | 0.128 | ~79% |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 5-bromo-2-(trifluoromethyl)pyrimidine.

Caption: Experimental workflow for the synthesis.

Alternative Brominating Agents

While direct bromination with molecular bromine is effective, other reagents can also be employed for the bromination of pyrimidine rings, often under milder conditions. These include:

-

N-Bromosuccinimide (NBS): A versatile and easy-to-handle crystalline solid that serves as an electrophilic bromine source.[1][5][6] Reactions are typically carried out in polar aprotic solvents.[1]

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another efficient brominating agent for pyrimidine and purine nucleosides.[7]

The choice of brominating agent can depend on the specific substrate, desired reaction conditions, and safety considerations.

Conclusion

The synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine from 2-(trifluoromethyl)pyrimidine via direct bromination is a robust and high-yielding method. This technical guide provides the necessary details for researchers and professionals in the field of drug development to successfully perform this synthesis. The resulting product is a key intermediate for the creation of more complex molecules with potential therapeutic applications. Further exploration of alternative brominating agents may offer milder reaction conditions and broader substrate scope.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-bromo-2-(trifluoromethyl)pyrimidine | 799557-86-1 [chemicalbook.com]

- 3. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 5-Bromo-2-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 5-Bromo-2-(trifluoromethyl)pyrimidine. The structural and analytical data presented herein are essential for researchers and professionals involved in drug discovery and development, ensuring accurate identification and quality control of this compound in synthetic processes. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, and presents the expected spectral data in clearly structured tables.

Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 5-Bromo-2-(trifluoromethyl)pyrimidine. This information is critical for the verification of the compound's identity and purity.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

| ¹H | ~8.9 | Singlet | The two protons on the pyrimidine ring are chemically equivalent. |

| ¹³C | C2: ~155 (q)C4, C6: ~160C5: ~115CF₃: ~120 (q) | Quartet (q) for carbons coupled to fluorine. | Chemical shifts are sensitive to solvent and concentration. |

| ¹⁹F | ~-68 | Singlet | Referenced against a standard such as CFCl₃. |

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 1600-1550 | C=N stretch (pyrimidine ring) | Strong |

| 1550-1500 | C=C stretch (pyrimidine ring) | Strong |

| 1350-1150 | C-F stretch (trifluoromethyl group) | Very Strong |

| ~1050 | C-Br stretch | Medium-Strong |

Table 3: Mass Spectrometry (MS) Data

| m/z Value | Proposed Fragment | Notes |

| 226/228 | [M]⁺ | Molecular ion peak, showing isotopic pattern for bromine. |

| 207/209 | [M-F]⁺ | Loss of a fluorine atom. |

| 157/159 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |

| 78 | [C₄H₂N₂]⁺ | Pyrimidine ring fragment after loss of Br and CF₃. |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 15-25 mg of 5-Bromo-2-(trifluoromethyl)pyrimidine is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.

-

Standard acquisition parameters include a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

-

The spectrum is recorded on the same spectrometer, typically with a spectral width of 200-250 ppm.

-

Acquisition parameters include an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) are accumulated.

-

Broadband proton decoupling is applied to simplify the spectrum by removing ¹H-¹³C coupling.

4. ¹⁹F NMR Acquisition:

-

The spectrum is acquired on a spectrometer equipped with a fluorine probe.

-

A spectral width appropriate for fluorinated organic compounds is used (e.g., -250 to 50 ppm).

-

Proton decoupling is often employed to simplify the spectrum.

5. Data Processing:

-

The acquired raw data (Free Induction Decay - FID) is processed using appropriate software.

-

Processing steps include Fourier transformation, phase correction, and baseline correction.

-

Chemical shifts are referenced to the internal standard (TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

-

For a solid sample, a small amount of 5-Bromo-2-(trifluoromethyl)pyrimidine is finely ground with dry potassium bromide (KBr) in an approximate 1:100 ratio using an agate mortar and pestle.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a KBr plate, and allowing the solvent to evaporate.

2. Acquisition:

-

The FT-IR spectrum is recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient.

-

To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

-

A background spectrum of a pure KBr pellet (or the empty sample holder) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

-

A dilute solution of 5-Bromo-2-(trifluoromethyl)pyrimidine in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer via direct infusion with a syringe pump, or through a gas chromatography (GC) or liquid chromatography (LC) inlet.

2. Ionization:

-

For a volatile compound like this, Electron Ionization (EI) is a common method. The sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Alternatively, softer ionization techniques such as Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to increase the abundance of the molecular ion peak.

3. Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

The detector scans a relevant mass range, for example, m/z 50-350, to detect the molecular ion and its fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-Bromo-2-(trifluoromethyl)pyrimidine.

Caption: Workflow for Spectroscopic Analysis.

Physical properties of 5-Bromo-2-(trifluoromethyl)pyrimidine (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 5-Bromo-2-(trifluoromethyl)pyrimidine. This information is critical for its application in research, particularly in drug development and medicinal chemistry, where understanding a compound's physical characteristics is essential for handling, formulation, and predicting its behavior in biological systems.

Core Physical Properties

The physical properties of 5-Bromo-2-(trifluoromethyl)pyrimidine are summarized in the table below. It is important to note that while data for melting and boiling points are available from various suppliers, there can be slight variations in the reported values. Information on its solubility is limited, with qualitative descriptions suggesting low solubility in water.

| Physical Property | Value | Source |

| Melting Point | 41-42 °C | Commercial Supplier Data |

| Boiling Point | 139.8 °C at 760 mmHg | Commercial Supplier Data |

| Solubility | Sparingly soluble in water.[1] A related compound, 5-bromo-2-methyl-pyrimidine, is soluble in methanol. | Guidechem[1], ChemicalBook[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 5-Bromo-2-(trifluoromethyl)pyrimidine are not extensively published in peer-reviewed literature. However, standard methodologies for organic compounds are applicable.

Melting Point Determination

The melting point of a solid compound can be determined using the capillary method .

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of 5-Bromo-2-(trifluoromethyl)pyrimidine

Procedure:

-

A small, dry sample of the compound is packed into the sealed end of a capillary tube.

-

The capillary tube is placed in the melting point apparatus along with a thermometer.

-

The apparatus is heated slowly and steadily.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination

For the determination of the boiling point of a liquid, the distillation method or the Thiele tube method can be employed.

Apparatus (Thiele Tube Method):

-

Thiele tube

-

Heat-stable oil (e.g., mineral oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

A capillary tube, with its sealed end up, is placed inside the test tube.

-

The test tube is attached to a thermometer and immersed in the oil-filled Thiele tube.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Determination

A common method for determining the solubility of a compound is the gravimetric method .

Apparatus:

-

Analytical balance

-

Vials with caps

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Solvent of interest (e.g., water, ethanol, DMSO)

Procedure:

-

An excess amount of 5-Bromo-2-(trifluoromethyl)pyrimidine is added to a known volume of the solvent in a vial.

-

The mixture is agitated in a constant temperature bath for a sufficient period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the clear, saturated filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated, and the mass of the remaining solid is determined.

-

The solubility is then calculated and expressed in terms of mass per unit volume (e.g., mg/mL) or as a molar concentration.

Logical Relationships and Potential Mechanisms of Action

While specific signaling pathways involving 5-Bromo-2-(trifluoromethyl)pyrimidine are not detailed in the available literature, research on related trifluoromethyl pyrimidine derivatives provides insights into their potential biological activities, particularly as antiviral and antifungal agents.

One study on a trifluoromethyl pyrimidine derivative demonstrated its antiviral activity against the Tobacco Mosaic Virus (TMV). The proposed mechanism involves the inhibition of viral self-assembly by targeting the TMV coat protein (TMV-CP).[3][4][5] This interaction prevents the proper formation of new virus particles. The following diagram illustrates this proposed mechanism of action.

Caption: Proposed antiviral mechanism of a trifluoromethyl pyrimidine derivative against TMV.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Mechanism of Antiviral Acylurea Derivatives Containing a Trifluoromethylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Structural Landscape of 5-Bromo-2-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-(trifluoromethyl)pyrimidine, a key building block in the development of novel therapeutic agents. While a definitive crystal structure remains to be publicly disclosed, this document synthesizes the available data on its synthesis, properties, and its role as a precursor in medicinal chemistry.

Core Chemical and Physical Properties

5-Bromo-2-(trifluoromethyl)pyrimidine is a solid, highly purified compound utilized in synthetic chemistry.[1] Its fundamental properties are summarized in the table below, offering a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 799557-86-1 | [1] |

| Molecular Formula | C5H2BrF3N2 | [1] |

| Molecular Weight | 226.98 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | 97% | |

| Storage Temperature | Ambient |

Synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine

A general procedure for the synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine involves the bromination of 2-(trifluoromethyl)pyrimidine.[3] The detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: Dissolve 24 g of 2-(trifluoromethyl)pyrimidine in 200 ml of acetic acid in a suitable reaction vessel.

-

Bromination: Slowly add 50 g of bromine dropwise to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it overnight.

-

Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Perform an extraction using an appropriate amount of water and ethyl acetate.

-

Phase Separation: Separate the organic and aqueous phases. Collect the organic phase.

-

Drying: Dry the organic phase using anhydrous sodium sulfate.

-

Concentration: Concentrate the dried organic phase under reduced pressure to yield the final product, 5-bromo-2-(trifluoromethyl)pyrimidine.[3]

The following diagram illustrates the workflow for the synthesis and purification of 5-Bromo-2-(trifluoromethyl)pyrimidine.

References

Commercial Suppliers and Technical Guide for 5-Bromo-2-(trifluoromethyl)pyrimidine in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethyl)pyrimidine is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the reactive bromo substituent, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of commercial suppliers, key technical data, and its primary application in the synthesis of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, which are under investigation for the treatment of cardiovascular diseases.

Commercial Availability

A variety of chemical suppliers offer 5-Bromo-2-(trifluoromethyl)pyrimidine for research and development purposes. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to request certificates of analysis (CoA) to verify the quality of the compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 5-Bromo-2-(trifluoromethyl)pyrimidine is provided in the tables below. This data is compiled from various supplier safety data sheets (SDS) and publicly available databases.

Table 1: Physicochemical Properties of 5-Bromo-2-(trifluoromethyl)pyrimidine

| Property | Value |

| CAS Number | 799557-86-1[1] |

| Molecular Formula | C₅H₂BrF₃N₂[1] |

| Molecular Weight | 226.98 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | ≥97% to ≥99% (Varies by supplier) |

| Storage Temperature | Room temperature or 4°C[1] |

Table 2: Hazard and Precautionary Statements

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Application in Drug Discovery: Synthesis of Lp-PLA2 Inhibitors

A primary application of 5-Bromo-2-(trifluoromethyl)pyrimidine in drug discovery is its use as a starting material for the synthesis of inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2). Elevated levels of Lp-PLA2 are associated with an increased risk of atherosclerosis and cardiovascular events. By inhibiting this enzyme, these compounds aim to reduce inflammation within atherosclerotic plaques, potentially preventing plaque rupture and subsequent heart attacks and strokes.

The Lp-PLA2 Signaling Pathway in Atherosclerosis

The signaling pathway involving Lp-PLA2 in the context of atherosclerosis is a critical area of study. The following diagram illustrates the key steps in this pathway and the point of intervention for Lp-PLA2 inhibitors.

Caption: The Lp-PLA2 signaling pathway in atherosclerosis and the point of therapeutic intervention.

Experimental Protocols

The synthesis of Lp-PLA2 inhibitors from 5-Bromo-2-(trifluoromethyl)pyrimidine often involves standard cross-coupling reactions to introduce substituents at the 5-position. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which are commonly employed in this context.

General Experimental Workflow for Synthesis

The general workflow for utilizing 5-Bromo-2-(trifluoromethyl)pyrimidine in the synthesis of more complex molecules, such as kinase inhibitors, is depicted below. This typically involves a sequential or one-pot cross-coupling reaction followed by purification.

Caption: A generalized workflow for the synthesis of inhibitors using 5-Bromo-2-(trifluoromethyl)pyrimidine.

Representative Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with 5-Bromo-2-(trifluoromethyl)pyrimidine.

Materials:

-

5-Bromo-2-(trifluoromethyl)pyrimidine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (0.05 eq).

-

Seal the flask and purge with an inert gas.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Representative Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of 5-Bromo-2-(trifluoromethyl)pyrimidine.

Materials:

-

5-Bromo-2-(trifluoromethyl)pyrimidine

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (0.02 eq) and the phosphine ligand (0.04 eq).

-

Add 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by flash column chromatography.

Conclusion

5-Bromo-2-(trifluoromethyl)pyrimidine is a valuable and commercially accessible building block for the synthesis of novel drug candidates, particularly Lp-PLA2 inhibitors. This guide provides essential technical information to aid researchers in its procurement and application. The provided experimental protocols offer a starting point for the synthesis of more complex derivatives, and the signaling pathway diagram illustrates the biological rationale for its use in drug discovery. As with any chemical research, appropriate safety precautions should be taken when handling this compound.

References

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(trifluoromethyl)pyrimidine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 5-Bromo-2-(trifluoromethyl)pyrimidine (CAS No: 799557-86-1), a key building block in chemical synthesis. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Classification

5-Bromo-2-(trifluoromethyl)pyrimidine is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Table 1: GHS Hazard Summary

| Category | GHS Pictogram | Signal Word | Hazard Statements |

| Classification | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[2] H312: Harmful in contact with skin.[2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][4] |

| Prevention | - | - | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |

| Response | - | - | P301+P317: IF SWALLOWED: Get medical help.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Storage | - | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] |

| Disposal | - | - | P501: Dispose of contents/container to an approved waste disposal plant.[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C5H2BrF3N2[1][2] |

| Molecular Weight | 226.98 g/mol [2][5] |

| Appearance | Solid[5] |

| CAS Number | 799557-86-1[1][2][6] |

| Boiling Point | 247.2 ± 50.0 °C at 760 mmHg[5] |

| Storage Temperature | -20°C, stored under nitrogen[5] |

Experimental Protocols and Handling

Safe handling practices are paramount when working with this compound. All operations should be conducted within a certified chemical fume hood.

General Handling Protocol

-

Preparation : Before handling, ensure all necessary Personal Protective Equipment (PPE) is donned correctly. Prepare the work area within a chemical fume hood by lining it with absorbent, disposable bench paper.

-

Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to prevent inhalation of dust. Use tools (spatulas, etc.) dedicated to this chemical or clean them thoroughly after use.

-

In Use : When used in reactions, such as the synthesis of pyrimidinone compounds, ensure the apparatus is securely clamped and that any potential for aerosol generation is minimized.[6] A synthesis example involves dissolving the compound in acetic acid and adding bromine dropwise, followed by heating to reflux.[6][7] This procedure must be performed in a well-ventilated fume hood.

-

Post-Handling : After handling, decontaminate the work surface and any equipment used. Wash hands and any exposed skin thoroughly with soap and water.[4][8] Contaminated clothing should be removed and laundered before reuse.[4]

Storage

Store the compound in a tightly sealed container in a cool, dark, and well-ventilated area.[3][8] For long-term stability, storage at -20°C under a nitrogen atmosphere is recommended.[5]

Caption: General workflow for safely handling 5-Bromo-2-(trifluoromethyl)pyrimidine.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

Table 3: Recommended Exposure Controls and PPE

| Control Type | Recommendation |

| Engineering Controls | Work exclusively in a well-ventilated area, preferably a certified chemical fume hood.[9] An eyewash station and safety shower should be readily accessible.[9] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that is tested and approved under government standards such as EN166 (EU) or NIOSH (US).[9][10] |

| Skin Protection | Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing to prevent skin contact.[9][10] |

| Respiratory Protection | For operations that may generate significant dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[9] |

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][9][10]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[10]

-

Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[10]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[9][10]

Caption: Logical flow for emergency response to different types of exposure.

Accidental Release and Fire-Fighting Measures

Accidental Release

In case of a spill, evacuate non-essential personnel.[4] Ensure adequate ventilation.[10] Wearing full PPE, sweep up the spilled solid material, taking care to avoid generating dust.[8][10] Collect the material into a suitable, labeled container for disposal.[4]

Fire-Fighting Measures

Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9] Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[9][10] Hazardous combustion products can include carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[3][10]

Stability and Reactivity

The compound is stable under recommended storage conditions.[10] Avoid exposure to excess heat and dust formation.[9] Information on specific incompatible materials is limited, but contact with strong oxidizing agents should be avoided.

Disposal Considerations

Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[1] Waste should be handled by a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.[10]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 5-Bromo-2-(trifluoromethyl)pyrimidine | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 2-Bromo-5-(trifluoromethyl)pyrimidine | 69034-09-9 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. downloads.ossila.com [downloads.ossila.com]

Alternative Synthetic Routes to 5-Bromo-2-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethyl)pyrimidine is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, including inhibitors of Lp-PLA2.[1] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive bromine atom, make it a versatile intermediate for various coupling reactions. This technical guide provides an in-depth overview of alternative synthetic routes to this valuable compound, presenting detailed experimental protocols, quantitative data for comparison, and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Synthetic Strategies

Several synthetic approaches to 5-Bromo-2-(trifluoromethyl)pyrimidine have been reported, ranging from direct electrophilic bromination to multi-step sequences involving the construction of the pyrimidine ring. The choice of a particular route may depend on factors such as the availability of starting materials, desired scale, and safety considerations.

Route 1: Direct Bromination of 2-(Trifluoromethyl)pyrimidine

This is a straightforward and commonly employed method that involves the direct electrophilic bromination of the pre-formed 2-(trifluoromethyl)pyrimidine ring. The electron-withdrawing nature of the trifluoromethyl group directs the bromination to the 5-position.

Experimental Protocol:

To a solution of 2-(trifluoromethyl)pyrimidine (24 g) in acetic acid (200 ml), bromine (50 g) was added dropwise.[1][2][3] The reaction mixture was then heated to reflux and stirred overnight.[1][2][3] After cooling to room temperature, water and ethyl acetate were added for extraction. The organic phase was separated, collected, and dried over anhydrous sodium sulfate.[1] The solvent was removed under reduced pressure to yield the final product.[1]

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 2-(Trifluoromethyl)pyrimidine (24 g) | Bromine (50 g) | Acetic Acid (200 ml) | Overnight (reflux) | 29 g | [1][3] |

Reaction Workflow:

References

The Synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Bromo-2-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of molecules to their biological targets, while the bromo substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions. Although the compound is commercially available and its CAS number (799557-86-1) is registered, a definitive first report of its synthesis could not be identified in a comprehensive search of scientific and patent literature. This guide presents a representative and detailed synthetic method.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-(trifluoromethyl)pyrimidine is provided in Table 1.

Table 1: Physicochemical Properties of 5-Bromo-2-(trifluoromethyl)pyrimidine

| Property | Value | Source |

| CAS Number | 799557-86-1 | [1] |

| Molecular Formula | C₅H₂BrF₃N₂ | [1] |

| Molecular Weight | 226.98 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 41-42 °C | [2] |

Synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine

The following section details a robust method for the synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine, adapted from a patented procedure.[3] The reaction proceeds via the bromination of 2-(trifluoromethyl)pyrimidine.

Reaction Scheme

References

- 1. 5-Bromo-2-(trifluoromethyl)pyrimidine | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 799557-86-1 Cas No. | 5-Bromo-2-(trifluoromethyl)pyrimidine | Apollo [store.apolloscientific.co.uk]

- 3. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 5-Bromo-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Bromo-2-(trifluoromethyl)pyrimidine. This key building block is instrumental in the synthesis of a wide array of 5-aryl-2-(trifluoromethyl)pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery. The electron-withdrawing nature of the trifluoromethyl group and the inherent electronic properties of the pyrimidine ring make this substrate a versatile component for creating novel molecular entities.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a robust and versatile method for the synthesis of biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast number of pharmacologically active molecules, including kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.[1]

5-Bromo-2-(trifluoromethyl)pyrimidine is a particularly valuable substrate in drug discovery programs. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom at the 5-position provides a reactive handle for the introduction of diverse aryl and heteroaryl substituents via the Suzuki-Miyaura coupling, allowing for the systematic exploration of structure-activity relationships (SAR).

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2-(trifluoromethyl)pyrimidine to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 5-aryl-2-(trifluoromethyl)pyrimidine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Yields

The following table summarizes typical yields for the Suzuki-Miyaura coupling of 5-Bromo-2-(trifluoromethyl)pyrimidine with various arylboronic acids. The data is representative and has been compiled from analogous reactions with structurally similar trifluoromethyl-substituted heterocyclic bromides.[1][2] Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-2-(trifluoromethyl)pyrimidine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimidine | 90 |

| 3 | 3-Methoxyphenylboronic acid | 5-(3-Methoxyphenyl)-2-(trifluoromethyl)pyrimidine | 88 |

| 4 | 2-Methoxyphenylboronic acid | 5-(2-Methoxyphenyl)-2-(trifluoromethyl)pyrimidine | 75 |

| 5 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-(trifluoromethyl)pyrimidine | 82 |

| 6 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-(trifluoromethyl)pyrimidine | 80 |

| 7 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl)-2-(trifluoromethyl)pyrimidine | 78 |

| 8 | 4-Acetylphenylboronic acid | 5-(4-Acetylphenyl)-2-(trifluoromethyl)pyrimidine | 87 |

| 9 | Thiophen-2-ylboronic acid | 5-(Thiophen-2-yl)-2-(trifluoromethyl)pyrimidine | 80 |

| 10 | Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)-2-(trifluoromethyl)pyrimidine | 75 |

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating

Materials:

-

5-Bromo-2-(trifluoromethyl)pyrimidine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(trifluoromethyl)pyrimidine.

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

5-Bromo-2-(trifluoromethyl)pyrimidine

-

Arylboronic acid (1.5 - 2.5 equivalents)

-

Palladium catalyst (e.g., XPhosPdG2, 2.5-5 mol%) and ligand (e.g., XPhos, 5-10 mol%)[2]

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Ethanol/Water mixture, typically 4:1)[2]

-

Microwave reactor vials and caps

-

Microwave synthesizer

Procedure:

-

To a microwave reaction vial, add 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 eq.), the arylboronic acid (2.5 eq.), K₂CO₃ (2.0 eq.), XPhosPdG2 (2.5 mol%), and XPhos (5 mol%).[2]

-

Add the degassed ethanol/water (4:1) solvent mixture.

-

Seal the vial with a cap.

-

Place the vial in the microwave synthesizer and irradiate at a constant temperature (e.g., 135 °C) for a set time (e.g., 40 minutes).[2]

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 5-aryl-2-(trifluoromethyl)pyrimidine.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Inhibition of a generic kinase signaling pathway.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethyl)pyrimidine is a versatile building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of molecular fragments. This document provides detailed application notes and experimental protocols for Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5-Bromo-2-(trifluoromethyl)pyrimidine.

General Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical workflow for performing palladium-catalyzed cross-coupling reactions with 5-Bromo-2-(trifluoromethyl)pyrimidine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 5-Bromo-2-(trifluoromethyl)pyrimidine and various boronic acids or their esters.

Catalytic Cycle

Data Presentation

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.67 | 74 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.67 | 89 |

| 3 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.67 | 87 |

| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.67 | 80 |

| 5 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.67 | 80 |

Data adapted from the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[1][2][3]

Experimental Protocol

-

Reaction Setup: To a dry Schlenk flask, add 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Negishi Coupling

The Negishi coupling enables the formation of C-C bonds using organozinc reagents, which are often prepared in situ. This method is known for its high functional group tolerance.

Catalytic Cycle

Data Presentation

Specific quantitative data for the Negishi coupling of 5-Bromo-2-(trifluoromethyl)pyrimidine is scarce. However, the following table provides data for the Negishi coupling of a structurally related 5-iodo-2'-deoxyuridine derivative with unactivated alkylzinc bromides, which can serve as a starting point for optimization.[4][5]

| Entry | Alkylzinc Bromide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (3-Fluoropropyl)zinc bromide | Pd(P(t-Bu)₃)₂ (5) | DMA | 80 | 2 | 47 |

| 2 | (4-Fluorobutyl)zinc bromide | Pd(P(t-Bu)₃)₂ (5) | DMA | 80 | 2 | 52 |

| 3 | (5-Fluoropentyl)zinc bromide | Pd(P(t-Bu)₃)₂ (5) | DMA | 80 | 2 | 50 |

| 4 | Propylzinc bromide | Pd(P(t-Bu)₃)₂ (5) | DMA | 80 | 2 | 55 |

| 5 | Pentylzinc bromide | Pd(P(t-Bu)₃)₂ (5) | DMA | 80 | 2 | 51 |

Data adapted from the coupling of a 5-iodo-2'-deoxyuridine derivative.[4][5]

Experimental Protocol

-

Organozinc Reagent Preparation (in situ): In a flame-dried flask under an inert atmosphere, activate zinc dust. Add the corresponding alkyl or aryl halide and a suitable solvent (e.g., THF, DMA).

-

Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 equiv.) and the palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or Pd(P(t-Bu)₃)₂).

-

Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMA). Then, add the freshly prepared organozinc reagent via cannula.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling 5-Bromo-2-(trifluoromethyl)pyrimidine with terminal alkynes.

Catalytic Cycle

Data Presentation

The following table presents representative yields for the Sonogashira coupling of a similar substrate, 5-bromopyrimidine, with various terminal alkynes.[6]

| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |

| 2 | Prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |

| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |

| 4 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |

Data adapted from the coupling of a 2-benzyloxy-5-iodopyrimidine, with comparable reactivity to 5-bromopyrimidines.[6]

Experimental Protocol

-

Reaction Setup: In a reaction flask, add 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

-

Inert Atmosphere: Flush the flask with an inert gas.

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture, quench with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling 5-Bromo-2-(trifluoromethyl)pyrimidine with a variety of primary and secondary amines.

Catalytic Cycle

Data Presentation

The following table provides representative data for the Buchwald-Hartwig amination of a similar substrate, 5-bromo-2-chlorobenzo[d]thiazole, which can guide the optimization for 5-Bromo-2-(trifluoromethyl)pyrimidine.[7]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 |

| 2 | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |

| 3 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |

| 4 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 88 |

Data adapted from the amination of 5-bromo-2-chlorobenzo[d]thiazole.[7]

Experimental Protocol

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-4 mol%).

-

Reagent Addition: Add 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 equiv.), the amine (1.1-1.2 equiv.), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 5-substituted-2-(trifluoromethyl)pyrimidine are of significant interest as kinase inhibitors. For instance, they have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The EGFR signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.

EGFR Signaling Pathway

Conclusion

The palladium-catalyzed cross-coupling reactions of 5-Bromo-2-(trifluoromethyl)pyrimidine provide a powerful and versatile platform for the synthesis of a diverse range of substituted pyrimidines. These compounds are valuable intermediates for the development of novel therapeutics, particularly in the area of kinase inhibition. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug discovery and development to effectively utilize this important building block.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 4. Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: 5-Bromo-2-(trifluoromethyl)pyrimidine as a Versatile Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. Its structural resemblance to the purine bases of ATP allows for effective competition at the ATP-binding site of kinases, a critical family of enzymes often dysregulated in cancer and other diseases. The strategic functionalization of the pyrimidine ring is paramount in achieving high potency and selectivity for the target kinase. 5-Bromo-2-(trifluoromethyl)pyrimidine has emerged as a highly valuable and versatile building block in the synthesis of novel kinase inhibitors.

The presence of a bromine atom at the C5 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the introduction of diverse aryl, heteroaryl, and amino moieties, allowing for extensive exploration of the chemical space to optimize inhibitor-kinase interactions. Furthermore, the electron-withdrawing trifluoromethyl group at the C2 position can significantly enhance the potency and metabolic stability of the resulting inhibitor.

These application notes provide detailed protocols for the synthesis of kinase inhibitors using 5-Bromo-2-(trifluoromethyl)pyrimidine as a key starting material, summarize their biological activities against prominent cancer targets like EGFR, FLT3, and CHK1, and visualize the relevant signaling pathways and experimental workflows.

Target Kinases and Inhibitor Activity

Derivatives of 5-Bromo-2-(trifluoromethyl)pyrimidine have demonstrated potent inhibitory activity against several kinases implicated in oncogenic signaling pathways.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Its dysregulation is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer.[1] Novel series of 5-trifluoromethylpyrimidine derivatives have been developed that exhibit significant inhibitory effects on EGFR and the proliferation of cancer cells.[1]

FMS-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation and poor prognosis. Dual inhibitors targeting both FLT3 and other kinases like CHK1 have been synthesized using a 5-trifluoromethyl-2-aminopyrimidine scaffold.

Checkpoint Kinase 1 (CHK1)

CHK1 is a serine/threonine kinase that plays a central role in the DNA damage response pathway, making it an attractive target for cancer therapy in combination with DNA-damaging agents.

Quantitative Data for Kinase Inhibitors

The inhibitory activities of representative kinase inhibitors derived from trifluoromethylpyrimidine scaffolds are summarized below.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) | Reference |